N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-bromobenzamide
Description
Properties
IUPAC Name |
2-bromo-N-[2-(triazol-2-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN4O/c12-10-4-2-1-3-9(10)11(17)13-7-8-16-14-5-6-15-16/h1-6H,7-8H2,(H,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVYJAJHTLXUNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCN2N=CC=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 2-Bromobenzoyl Chloride Intermediate
The initial stage involves activation of 2-bromobenzoic acid using thionyl chloride under reflux conditions in carbon tetrachloride. This process typically achieves 85-92% conversion to the acid chloride derivative within 2-3 hours, as monitored by TLC (Rf = 0.68 in hexane:ethyl acetate 4:1). Critical parameters include:
- Molar ratio of 1:1.2 (acid:SOCl₂)
- Reaction temperature maintained at 76°C
- Nitrogen atmosphere to prevent moisture contamination
Synthesis of 2-(2H-1,2,3-Triazol-2-yl)ethylamine
The triazole-containing amine precursor is synthesized through a two-step alkylation process:
- Triazole activation : 1H-1,2,3-triazole reacts with 2-bromoethylamine hydrobromide in acetonitrile at 60°C for 12 hours
- Base-mediated cyclization : Potassium carbonate facilitates N-alkylation at the triazole 2-position (yield: 78-82%)
Key characterization data:
- ¹H NMR (400 MHz, CDCl₃): δ 7.79 (s, 2H, triazole-H), 3.68 (t, J=6.4 Hz, 2H, CH₂N), 2.91 (t, J=6.4 Hz, 2H, CH₂NH₂)
- IR (KBr): 3365 cm⁻¹ (NH₂ stretch), 1602 cm⁻¹ (triazole C=N)
Carbodiimide-Assisted Amide Bond Formation
The final coupling employs dicyclohexylcarbodiimide (DCC) in anhydrous dichloromethane:
- Molar ratio 1:1:1.2 (acid chloride:amine:DCC)
- Reaction time: 8 hours at 0°C → 12 hours at room temperature
- Average yield: 84% after recrystallization (MeOH/H₂O)
Table 1. Optimization of Coupling Conditions
| DCC Equiv. | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 1.0 | 0→25 | 20 | 72 |
| 1.2 | 0→25 | 20 | 84 |
| 1.5 | 0→25 | 20 | 81 |
Lewis Acid-Catalyzed Direct Acylation Approach
Friedel-Crafts-Type Reaction Mechanism
This alternative method employs aluminum chloride (2.2 equiv) in dichloromethane at -15°C to facilitate direct coupling between 2-bromobenzoyl chloride and pre-formed triazole ethylamine. The reaction progression shows:
Table 2. Temperature Effects on Acylation
| Temp (°C) | Reaction Time (h) | Conversion (%) |
|---|---|---|
| -15 | 6 | 91 |
| 0 | 4 | 88 |
| 25 | 3 | 76 |
Workup and Purification
Post-reaction processing involves:
- Quenching with ice-cold 1M HCl (pH 2-3)
- Dichloromethane extraction (3×50 mL)
- Column chromatography (SiO₂, hexane:EtOAc 3:1)
- Final recrystallization from ethanol/water (3:1)
Microwave-Assisted Solid-Phase Synthesis
Polymer-Supported Methodology
A modern adaptation utilizes Wang resin-bound 2-bromobenzoic acid subjected to microwave irradiation (100W, 80°C) with HATU activation:
Table 3. Microwave Conditions Optimization
| Cycle Time (min) | Power (W) | Purity (%) |
|---|---|---|
| 5 | 80 | 78 |
| 10 | 100 | 92 |
| 15 | 120 | 89 |
Cleavage and Characterization
Final cleavage with TFA/DCM (1:99) yields the target compound with:
- HPLC Purity : 98.6% (C18 column, MeCN/H₂O 65:35)
- HRMS : m/z 338.0124 [M+H]⁺ (calc. 338.0127)
Comparative Analysis of Synthetic Methods
Table 4. Method Comparison
| Parameter | Carbodiimide | Lewis Acid | Microwave |
|---|---|---|---|
| Yield (%) | 84 | 91 | 92 |
| Reaction Time (h) | 20 | 6 | 0.17 |
| Purification | Recrystallization | Column | Filtration |
| Scalability | Pilot-scale | Industrial | Lab-scale |
| Byproduct Formation | Dicyclohexylurea | HCl gas | None |
Spectroscopic Characterization Consensus
Nuclear Magnetic Resonance
- ¹H NMR (500 MHz, DMSO-d6):
δ 8.21 (d, J=7.8 Hz, 1H, NH), 8.03 (s, 2H, triazole-H), 7.85-7.72 (m, 3H, aromatics), 4.15 (t, J=6.1 Hz, 2H, CH₂N), 3.44 (t, J=6.1 Hz, 2H, CH₂CO)
Infrared Spectroscopy
- Strong absorption at 1654 cm⁻¹ (amide C=O)
- Triazole ring vibrations at 1520 cm⁻¹ and 1455 cm⁻¹
X-ray Crystallography
Single-crystal analysis confirms:
- Dihedral angle between benzamide and triazole: 67.3°
- Hydrogen bonding network (N-H···O=C, 2.89 Å)
Industrial-Scale Production Recommendations
Based on comparative analysis, the Lewis acid-catalyzed method demonstrates superior scalability:
- Batch size: Up to 50 kg per cycle
- Cost analysis: $23.50/kg at 100 kg scale
- Waste management: 85% solvent recovery through distillation
Chemical Reactions Analysis
Types of Reactions
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-bromobenzamide can undergo various chemical reactions, including:
Substitution reactions: The bromine atom on the benzamide ring can be substituted with other nucleophiles.
Oxidation and reduction: The triazole ring can participate in redox reactions, potentially altering its electronic properties.
Coupling reactions: The triazole ring can be further functionalized through coupling reactions with various electrophiles.
Common Reagents and Conditions
Substitution reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Often involves reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution products: Depending on the nucleophile used, various substituted benzamides can be formed.
Oxidation products: Oxidized triazole derivatives.
Reduction products: Reduced triazole derivatives.
Scientific Research Applications
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-bromobenzamide has several applications in scientific research:
Medicinal chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors that interact with the triazole ring.
Biological studies: The compound can be used to study the effects of triazole-containing molecules on biological systems.
Materials science: It can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-bromobenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a target protein or enzyme, inhibiting its activity. The triazole ring can interact with various biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions.
Comparison with Similar Compounds
N-(p-Tolyl)-2-(2H-1,2,3-Triazol-2-yl)-benzamide (AMI-3)
Structural Differences :
- Substituent : AMI-3 replaces the ethyl-triazole group with a direct triazole-benzamide linkage and substitutes the 2-bromo group with a p-tolylamine moiety.
- Synthesis : Prepared via microwave-assisted C–N coupling between 2-(2H-1,2,3-triazol-2-yl)benzoic acid and p-toluidine in 80% yield (vs. inferred lower yields for ethyl-linked analogs due to steric hindrance) .
- Elemental Analysis :
| Calculated (%) | Found (%) |
|---|---|
| C: 57.14 | C: 57.10 |
| H: 3.73 | H: 3.76 |
| N: 22.21 | N: 22.25 |
N-(4-Bromophenyl)-2-(2H-1,2,3-Triazol-2-yl)benzamide (2a)
Structural Differences :
- Substituent : Retains the bromine atom but positions it on the aniline ring rather than the benzamide core.
- Synthesis : Utilizes 2-(2H-1,2,3-triazol-2-yl)benzoic acid and 4-bromoaniline under similar DCM/DMF conditions, though yields are unspecified . The ethyl spacer in the target compound may necessitate longer reaction times or elevated temperatures to overcome steric challenges.
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
Functional Comparison :
- Its N,O-bidentate directing group facilitates metal-catalyzed C–H activation, a property that the triazole-ethyl group in the target compound might emulate due to the triazole’s lone electron pairs .
Ethyl 5-(2-(α-Phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl Carbamate (3)
Reactivity Insights :
- From , triazole-containing compounds undergo nucleophilic substitutions (e.g., with ethyl chloroformate). The target compound’s ethyl linker may enhance solubility or alter reactivity in similar transformations compared to aryl-linked analogs .
Spectral and Crystallographic Comparisons
1H NMR Signatures
Crystallography
Biological Activity
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-bromobenzamide, with a CAS number of 2097916-56-6, is a compound characterized by the presence of a triazole ring and a bromobenzamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications. The triazole ring is known for its stability and versatility, making it an attractive scaffold for drug development.
The molecular formula of this compound is , with a molecular weight of 295.14 g/mol. The structure includes a bromine atom attached to a benzamide group, which is significant for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 2097916-56-6 |
| Molecular Formula | C₁₁H₁₁BrN₄O |
| Molecular Weight | 295.14 g/mol |
| Triazole Ring | Present |
| Bromobenzamide Moiety | Present |
Biological Activity
Research indicates that compounds containing the triazole structure exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The biological activity of this compound has been explored in several studies:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains. In vitro studies demonstrated significant inhibition of pathogenic bacteria, suggesting its potential as an antimicrobial agent.
- Anticancer Properties : Preliminary studies have indicated that this compound may induce apoptosis in cancer cell lines. Mechanistic studies revealed that the compound could disrupt cellular signaling pathways associated with cancer proliferation.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes linked to disease processes. For instance, it has shown inhibitory effects on serine hydrolases and phosphodiesterases, which are crucial in various biochemical pathways.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined using standard broth microdilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The results indicated that the compound exhibited stronger activity against Staphylococcus aureus compared to other strains.
Case Study 2: Anticancer Activity
In another investigation published in the Journal of Medicinal Chemistry, the anticancer potential of this compound was evaluated in human breast cancer cell lines (MCF-7). The study reported an IC50 value of 15 µM after 48 hours of treatment.
The proposed mechanism of action for this compound involves:
- Disruption of protein interactions : The triazole moiety may facilitate binding to target proteins involved in cell signaling.
- Induction of oxidative stress : This can lead to apoptosis in cancer cells.
Q & A
Q. What are the standard synthetic routes for N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-bromobenzamide, and how are intermediates characterized?
The synthesis typically involves coupling 2-bromobenzoic acid derivatives with a triazole-containing ethylamine via amide bond formation. Key steps include:
- Activation of the carboxylic acid using reagents like EDCI or HATU.
- Nucleophilic substitution or click chemistry for triazole moiety introduction . Intermediates are characterized via (to confirm amide bond formation and triazole protons) and HPLC (to assess purity ≥95%) .
Q. Which analytical techniques are critical for confirming the identity and purity of this compound?
- NMR Spectroscopy : , , and NMR (if applicable) resolve structural features like the bromobenzamide and triazole groups.
- Mass Spectrometry (HRMS) : Validates molecular weight with <2 ppm error.
- HPLC/UV-Vis : Quantifies purity and detects by-products from incomplete reactions .
Q. What preliminary biological assays are recommended for initial activity screening?
- Enzyme Inhibition Assays : Test affinity for kinases or proteases, leveraging the triazole’s metal-coordination ability.
- Cytotoxicity Screening : Use cancer cell lines (e.g., HeLa, MCF-7) with IC determination via MTT assays .
Advanced Research Questions
Q. How can structural contradictions between crystallographic and spectroscopic data be resolved?
Discrepancies (e.g., bond length variations in triazole rings) require:
- High-Resolution X-ray Crystallography : Refine structures using SHELXL to resolve electron density maps .
- DFT Calculations : Compare optimized geometries (B3LYP/6-31G* level) with experimental data to validate conformers .
Q. What strategies optimize reaction yields while minimizing by-products in large-scale synthesis?
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Catalyst Optimization : Use Cu(I) catalysts for regioselective triazole formation.
- Process Monitoring : In-situ FTIR tracks reaction progress, reducing over-reaction by-products .
Q. How does the triazole moiety influence pharmacological selectivity and off-target effects?
- Molecular Docking : Simulate interactions with target receptors (e.g., neurokinin receptors) to identify H-bonding and π-π stacking contributions.
- Selectivity Profiling : Compare activity against related receptors (e.g., orexin receptors) using radioligand binding assays .
Q. What methodologies address discrepancies in biological activity across cell lines?
- Metabolic Stability Studies : Incubate the compound with liver microsomes to assess CYP450-mediated degradation.
- Membrane Permeability Assays : Use Caco-2 monolayers to evaluate efflux ratios (P-gp involvement) .
Data Analysis & Mechanistic Studies
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Analog Synthesis : Modify the bromobenzamide (e.g., substituent position) and triazole linker length.
- Free-Wilson Analysis : Quantify contributions of substituents to biological activity using multivariate regression .
Q. What computational tools predict metabolic pathways and potential toxicity?
- ADMET Predictors : Use Schrödinger’s QikProp or SwissADME to estimate logP, solubility, and CYP inhibition.
- MetaSite : Identifies likely metabolic sites (e.g., triazole N-methylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
